molecular formula C10H15N3O2 B14791689 N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide

N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide

Cat. No.: B14791689
M. Wt: 209.24 g/mol
InChI Key: YMORBTHPHKCZKD-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide is a synthetic compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide typically involves the reaction of benzimidamide derivatives with hydroxyethyl and methylamine groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for N’-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of biocatalytic amide bond formation has been explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N’-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide include:

  • N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
  • 2-((N-(2-hydroxyethyl)-N-methylamino)methyl)benzhydrol
  • 2-[(2-hydroxyethyl)methylamino]methylbenzhydryl alcohol .

Uniqueness

N’-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N'-hydroxy-2-[2-hydroxyethyl(methyl)amino]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(6-7-14)9-5-3-2-4-8(9)10(11)12-15/h2-5,14-15H,6-7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMORBTHPHKCZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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